

# Spectroscopic Characterization of 2-Iodo-3-nitropyridine: A Technical Guide

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## Compound of Interest

Compound Name: 2-Iodo-3-nitropyridine

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This in-depth technical guide provides a comprehensive overview of the spectroscopic data for **2-Iodo-3-nitropyridine**, a key intermediate in organic synthesis and drug discovery.[1] This document is intended for researchers, scientists, and professionals in drug development, offering a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics. The data and interpretations presented herein are grounded in established spectroscopic principles and comparative analysis with structurally related compounds.

## Introduction to 2-Iodo-3-nitropyridine

**2-Iodo-3-nitropyridine**, with the molecular formula  $C_5H_3IN_2O_2$ , is a substituted pyridine ring bearing an iodo group at the 2-position and a nitro group at the 3-position.[2] The presence of these two functional groups, an electron-withdrawing nitro group and a halogen, on the pyridine core makes it a versatile building block in medicinal chemistry and materials science.

Understanding its spectroscopic signature is paramount for reaction monitoring, quality control, and structural elucidation of its derivatives.

This guide will delve into the predicted  $^1H$  NMR,  $^{13}C$  NMR, IR, and MS data for **2-Iodo-3-nitropyridine**. While experimental spectra for this specific compound are not widely published, the following analyses are based on established substituent effects on the pyridine ring and data from analogous compounds.

## Predicted $^1H$ NMR Spectroscopy

The  $^1\text{H}$  NMR spectrum of **2-Iodo-3-nitropyridine** is expected to show three distinct signals in the aromatic region, corresponding to the three protons on the pyridine ring. The chemical shifts are influenced by the electron-withdrawing nature of the nitro group and the anisotropic effect of the iodine atom.

Predicted  $^1\text{H}$  NMR Data (in  $\text{CDCl}_3$ ):

Proton	Predicted Chemical Shift (ppm)	Predicted Multiplicity	Predicted Coupling Constant (J, Hz)
H-4	8.30 - 8.50	dd	J = 8.0, 4.5
H-5	7.40 - 7.60	dd	J = 8.0, 1.5
H-6	8.70 - 8.90	dd	J = 4.5, 1.5

The predicted downfield shift of H-6 is attributed to the deshielding effect of the adjacent nitrogen atom and the nitro group. H-4 is also expected to be downfield due to the influence of the nitro group. H-5 is likely to be the most upfield of the three protons.

Experimental Protocol for  $^1\text{H}$  NMR Spectroscopy:

- Sample Preparation: Dissolve approximately 5-10 mg of **2-Iodo-3-nitropyridine** in 0.5-0.7 mL of deuterated chloroform ( $\text{CDCl}_3$ ) or dimethyl sulfoxide ( $\text{DMSO-d}_6$ ).
- Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
- Data Acquisition: Acquire the spectrum at room temperature with a sufficient number of scans to achieve a good signal-to-noise ratio.
- Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak.

Molecular Structure of **2-Iodo-3-nitropyridine**

Caption: Molecular structure of **2-Iodo-3-nitropyridine** with proton numbering.

## Predicted $^{13}\text{C}$ NMR Spectroscopy

The  $^{13}\text{C}$  NMR spectrum of **2-Iodo-3-nitropyridine** is expected to display five signals corresponding to the five carbon atoms of the pyridine ring. The chemical shifts are significantly influenced by the electronegativity of the substituents and their positions on the ring.

Predicted  $^{13}\text{C}$  NMR Data (in  $\text{CDCl}_3$ ):

Carbon	Predicted Chemical Shift (ppm)
C-2	95 - 105
C-3	150 - 155
C-4	135 - 140
C-5	125 - 130
C-6	155 - 160

The C-2 carbon, bonded to iodine, is expected to be significantly shielded. The C-3 carbon, attached to the nitro group, will be deshielded and appear downfield. The chemical shifts of C-4, C-5, and C-6 are influenced by the combined electronic effects of the substituents and the ring nitrogen.

Experimental Protocol for  $^{13}\text{C}$  NMR Spectroscopy:

- **Sample Preparation:** Prepare a more concentrated sample than for  $^1\text{H}$  NMR, typically 20-50 mg in 0.5-0.7 mL of a deuterated solvent.
- **Instrumentation:** Use a 100 MHz or higher field NMR spectrometer.
- **Data Acquisition:** Acquire a proton-decoupled  $^{13}\text{C}$  NMR spectrum. A sufficient number of scans and a suitable relaxation delay are necessary due to the low natural abundance of  $^{13}\text{C}$  and longer relaxation times.
- **Data Processing:** Process the data similarly to the  $^1\text{H}$  NMR spectrum.

## Predicted Infrared (IR) Spectroscopy

The IR spectrum of **2-Iodo-3-nitropyridine** will be characterized by strong absorptions corresponding to the nitro group, as well as vibrations from the aromatic ring and the carbon-iodine bond.

Predicted IR Absorption Bands:

Wavenumber (cm <sup>-1</sup> )	Vibration	Intensity
1520 - 1560	Asymmetric NO <sub>2</sub> stretch	Strong
1340 - 1380	Symmetric NO <sub>2</sub> stretch	Strong
1550 - 1620	C=C and C=N stretching	Medium
1000 - 1200	C-H in-plane bending	Medium
700 - 900	C-H out-of-plane bending	Strong
500 - 600	C-I stretching	Medium

The two strong bands for the nitro group are the most characteristic features of the IR spectrum.[3] The exact positions of the aromatic C-H bending vibrations can provide further structural confirmation.

Experimental Protocol for IR Spectroscopy:

- **Sample Preparation:** For a solid sample, the spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.
- **Instrumentation:** A Fourier-Transform Infrared (FTIR) spectrometer is typically used.
- **Data Acquisition:** Record the spectrum over the range of 4000-400 cm<sup>-1</sup>. A background spectrum should be collected and subtracted from the sample spectrum.
- **Data Analysis:** Identify the characteristic absorption bands and assign them to the corresponding functional groups.

## Predicted Mass Spectrometry (MS)

The mass spectrum of **2-Iodo-3-nitropyridine** under electron ionization (EI) is expected to show a prominent molecular ion peak and characteristic fragmentation patterns resulting from the loss of the nitro and iodo substituents.

Predicted Mass Spectrometry Data (EI):

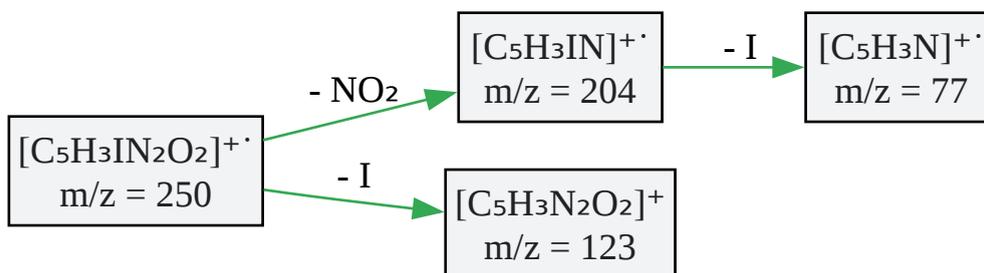
m/z	Proposed Fragment
250	[M] <sup>+</sup> (Molecular Ion)
204	[M - NO <sub>2</sub> ] <sup>+</sup>
123	[M - I] <sup>+</sup>
77	[C <sub>5</sub> H <sub>3</sub> N] <sup>+</sup>

The fragmentation is likely to be initiated by the loss of the nitro group (NO<sub>2</sub>) or the iodine atom. Subsequent fragmentation of the pyridine ring can also be observed.

Experimental Protocol for Mass Spectrometry (EI):

- **Sample Introduction:** Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for a solid sample or after separation by gas chromatography.
- **Ionization:** Use a standard electron ionization source (typically 70 eV).
- **Mass Analysis:** Scan a suitable mass range (e.g., m/z 40-300) using a quadrupole or time-of-flight mass analyzer.
- **Data Interpretation:** Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Predicted Fragmentation Pathway of **2-Iodo-3-nitropyridine**



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Caption: Predicted major fragmentation pathways for **2-iodo-3-nitropyridine** in EI-MS.

## Conclusion

The predicted spectroscopic data presented in this guide provides a foundational understanding of the key spectral features of **2-iodo-3-nitropyridine**. The anticipated NMR chemical shifts, characteristic IR absorption bands, and expected mass spectrometric fragmentation patterns serve as a valuable reference for the identification and characterization of this important synthetic intermediate. Experimental verification of this data will further solidify our understanding of the structure-property relationships of this versatile molecule.

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